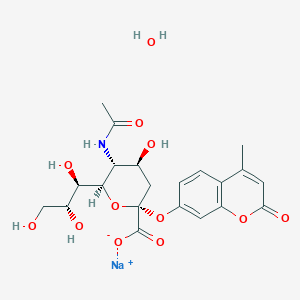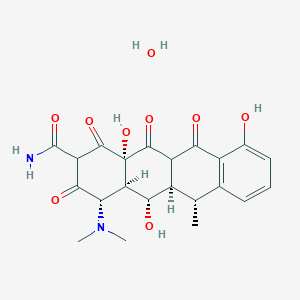
N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is a synthetic fluorometric substrate that mimics the naturally occurring neuraminidase enzyme substrate. This compound is widely used in biochemical assays to measure neuraminidase activity due to its ability to produce a fluorescent product upon enzymatic cleavage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt involves multiple steps, starting with the preparation of the neuraminic acid derivative and subsequent attachment of the 4-methylumbelliferyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt primarily undergoes hydrolysis reactions when exposed to neuraminidase enzymes. This hydrolysis results in the cleavage of the 4-methylumbelliferyl group, producing a fluorescent product .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of neuraminidase enzymes, which act as catalysts. The reaction is carried out under physiological conditions, often in buffered aqueous solutions to maintain enzyme activity .
Major Products Formed: The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, a compound that exhibits strong fluorescence and is easily detectable using fluorometric methods .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in the development of assays to measure neuraminidase activity, which is crucial for studying viral infections, including influenza . Additionally, this compound is used to investigate the molecular mechanisms of various drugs targeting neuraminidase enzymes, such as aspirin and celecoxib .
Wirkmechanismus
The mechanism of action of N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt involves its hydrolysis by neuraminidase enzymes. Upon cleavage, the 4-methylumbelliferyl group is released, resulting in the production of a fluorescent signal. This fluorescence can be quantitatively measured, providing insights into the activity of neuraminidase enzymes and the efficacy of neuraminidase inhibitors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 4-Methylumbelliferyl N-acetyl-alpha-D-neuraminic acid ammonium salt
- 4-Methylumbelliferyl-beta-D-galactopyranoside
- 4-Methylumbelliferyl-beta-D-glucuronide hydrate
Uniqueness: N-Acetyl-2-O-(4-Methylumbelliferyl)-alpha-D-neuraminic Acid Sodium Salt is unique due to its specific application in neuraminidase activity assays. While other similar compounds may also produce fluorescent products upon enzymatic cleavage, this compound is specifically designed to mimic the natural substrate of neuraminidase enzymes, making it highly relevant for studying viral neuraminidase activity and developing antiviral drugs .
Eigenschaften
IUPAC Name |
sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11.Na.H2O/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);;1H2/q;+1;/p-1/t13-,14+,17+,18+,19+,21-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQMRVBWXQQIKF-IOARPWNKSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NNaO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid](/img/structure/B8060857.png)






